An In-depth Technical Guide to Butoxy Olopatadine Hydrochloride: Structure, Properties, and Analytical Considerations
An In-depth Technical Guide to Butoxy Olopatadine Hydrochloride: Structure, Properties, and Analytical Considerations
Introduction
Olopatadine hydrochloride is a cornerstone in the management of allergic conjunctivitis and rhinitis, renowned for its dual-action mechanism as a selective histamine H₁ antagonist and mast cell stabilizer[1][2][3]. Its clinical efficacy is well-documented, providing rapid and sustained relief from allergic symptoms[4][5]. In the landscape of pharmaceutical development and manufacturing, a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its related substances and potential derivatives is paramount for ensuring product quality, safety, and efficacy.
This technical guide provides an in-depth examination of Butoxy Olopatadine Hydrochloride, a butyl ester derivative of olopatadine, which is recognized as a process-related impurity[6]. We will dissect its chemical architecture, explore its physicochemical properties in contrast to the parent compound, and discuss the strategic implications for its synthesis and analysis. This document is intended for researchers, analytical scientists, and drug development professionals, offering expert insights into the causality behind its formation, its potential pharmacological relevance, and the rigorous analytical methodologies required for its control.
Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule begins with its fundamental structure and properties. The transition from olopatadine to its butoxy derivative involves a critical chemical modification that significantly alters its physicochemical profile.
Chemical Structure
Olopatadine is a tricyclic compound structurally analogous to doxepin, featuring a dibenz[b,e]oxepin nucleus[2]. The key functional groups responsible for its therapeutic activity are the dimethylaminopropylidene side chain and the acetic acid moiety[7]. Butoxy olopatadine hydrochloride is formed through the esterification of this carboxylic acid group with butanol.
-
Olopatadine Hydrochloride: {(11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid hydrochloride[1].
-
Butoxy Olopatadine Hydrochloride: (Z)-Butyl 2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate hydrochloride[8].
The core structural difference is the conversion of the terminal carboxylic acid (-COOH) to a butyl ester (-COOCH₂CH₂CH₂CH₃).
Physicochemical Data Comparison
The esterification of the polar carboxylic acid group with a four-carbon alkyl chain is predicted to substantially increase the molecule's lipophilicity. This has profound implications for its solubility, membrane permeability, and chromatographic behavior.
| Property | Olopatadine Hydrochloride | Butoxy Olopatadine Hydrochloride | Rationale for Change |
| Molecular Formula | C₂₁H₂₃NO₃ • HCl | C₂₅H₃₁NO₃ • HCl | Addition of C₄H₈ from the butyl group. |
| Molecular Weight | 373.88 g/mol [9] | 429.98 g/mol [8] | Increased mass from the butyl ester moiety. |
| Appearance | White, crystalline, water-soluble powder[9] | Neat (Oily or Solid)[8] | Esterification can disrupt the crystal lattice and reduce aqueous solubility. |
| Aqueous Solubility | Soluble[10] | Predicted to be significantly lower | The polar, ionizable carboxylic acid is replaced by a non-polar ester, reducing hydrogen bonding capacity with water. |
| Lipophilicity (LogP) | Predicted to be moderate | Predicted to be significantly higher | The addition of the hydrophobic butyl chain increases the molecule's affinity for non-polar environments[11][12]. |
Expert Insight: The increase in lipophilicity is the single most important consequence of this chemical modification. Higher lipophilicity can enhance a molecule's ability to cross biological membranes, but it often comes at the cost of reduced aqueous solubility[][14]. In the context of an impurity, this change necessitates modified analytical approaches, particularly in chromatography, where its retention time will be significantly longer than the parent API in reversed-phase systems.
Synthesis and Formation Pathways
Butoxy olopatadine hydrochloride is primarily considered a process-related impurity. Its formation is typically unintentional, arising from specific conditions during the synthesis or purification of olopatadine hydrochloride.
Overview of Olopatadine Synthesis
The synthesis of olopatadine is a multi-step process, with the critical step being the stereoselective formation of the Z-isomer, as both Z and E isomers exhibit similar receptor affinities but only the Z-isomer is marketed[7][15]. Common synthetic strategies involve Grignard or Wittig reactions to introduce the side chain, or more advanced palladium-catalyzed cyclization reactions to ensure high stereoselectivity[7][15][16]. The final step typically involves the hydrolysis of an ester precursor to yield the carboxylic acid of olopatadine.
Formation Pathway of Butoxy Olopatadine
The most probable pathway for the formation of Butoxy Olopatadine is during the synthesis of the olopatadine API, specifically if n-butanol is used as a solvent or reagent.
Caption: Probable formation pathway of Butoxy Olopatadine impurity.
Causality Behind Formation: This reaction is a classic Fischer-Speier esterification. If n-butanol is used as a reaction solvent in a preceding step and is not completely removed, its presence during the acidic workup (hydrochloride salt formation) or subsequent processing steps (like recrystallization from a butanol-containing solvent system) can create an environment ripe for esterification. The reaction is acid-catalyzed and reversible, meaning that controlling residual solvents and pH are critical process parameters to prevent its formation.
Mechanism of Action and Pharmacological Considerations
While Butoxy Olopatadine is classified as an impurity, understanding its potential biological activity is crucial for setting safe specification limits.
Established Mechanism of Olopatadine
Olopatadine exerts its therapeutic effect through a dual mechanism:
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Selective Histamine H₁ Receptor Antagonism: It competitively binds to H₁ receptors on nerve endings and smooth muscle, preventing histamine from eliciting responses like itching and vasodilation[3][17].
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Mast Cell Stabilization: It inhibits the release of histamine and other pro-inflammatory mediators (e.g., tryptase, prostaglandins) from mast cells, preventing the initiation of the allergic cascade[2][4][18].
Caption: Dual mechanism of action of Olopatadine.
Potential Pharmacological Profile of Butoxy Olopatadine (A Prodrug Hypothesis)
The esterification of the carboxylic acid group makes Butoxy Olopatadine a potential prodrug.
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Absorption and Distribution: The increased lipophilicity could enhance its absorption across biological membranes like the cornea or nasal mucosa[19]. This is a key principle in drug design to improve bioavailability[14].
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Metabolic Activation: As an ester, it would likely be inactive at the H₁ receptor. However, it is highly susceptible to hydrolysis by esterase enzymes present in tissues and plasma, which would convert it back to the active parent compound, olopatadine.
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Implications: If Butoxy Olopatadine is present as an impurity in a formulation, it could act as a reservoir that slowly releases the active drug upon administration. This could potentially alter the pharmacokinetic profile, onset of action, and duration of effect of the drug product. While this might sound beneficial, as an uncontrolled impurity, it represents a significant risk to product consistency and predictability. Therefore, its levels must be strictly controlled.
Analytical Methodologies
Robust analytical methods are required to quantify olopatadine hydrochloride and to detect, identify, and quantify related substances like Butoxy Olopatadine. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose[20][21][22].
HPLC Method for Olopatadine and Related Substances
The significant difference in polarity between olopatadine and its butoxy ester derivative makes reversed-phase HPLC an ideal separation technique.
Caption: General workflow for HPLC analysis of Olopatadine and impurities.
Expert Insight on Method Development:
-
Column Choice: A standard C18 column provides sufficient hydrophobicity to retain both compounds.
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Mobile Phase: A typical mobile phase consists of an acidic phosphate buffer (e.g., pH 3.0) and acetonitrile[21]. The acidic pH ensures that the tertiary amine on the side chain is protonated, leading to good peak shape.
-
Elution: A gradient elution (increasing acetonitrile concentration over time) is often necessary. Olopatadine, being more polar, will elute earlier. Butoxy Olopatadine, being significantly more lipophilic, will be retained more strongly and will elute much later. An isocratic method may result in excessively long run times for the butoxy impurity or poor resolution from other peaks.
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Detection: Olopatadine has a UV absorbance maximum around 299 nm, which provides good sensitivity for detection[21][23]. The butoxy derivative is expected to have a nearly identical UV spectrum, as the chromophore is unaffected by the esterification.
Detailed Experimental Protocol: HPLC Purity Method
This protocol is a representative method for the determination of Butoxy Olopatadine in an Olopatadine HCl API sample. Method validation according to ICH Q2(R1) guidelines is mandatory for implementation in a regulated environment[20].
1. Chromatographic Conditions:
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HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Photo Diode Array (PDA) detector.
-
Column: USP L7 packing, C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 28% B
-
5-25 min: 28% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 28% B
-
32-40 min: 28% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min[21].
-
Column Temperature: 30 °C.
-
Detection Wavelength: 299 nm[21].
-
Injection Volume: 30 µL[21].
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase A:Acetonitrile (70:30 v/v).
-
Standard Solution (for identification): Prepare a solution of Butoxy Olopatadine Hydrochloride reference standard at a concentration of approximately 0.5 µg/mL in diluent.
-
Sample Solution: Accurately weigh about 25 mg of the Olopatadine HCl API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 500 µg/mL.
3. System Suitability:
-
Prepare a solution containing both Olopatadine HCl (500 µg/mL) and Butoxy Olopatadine HCl (0.5 µg/mL).
-
Inject five replicate injections.
-
Acceptance Criteria:
-
The resolution between the olopatadine and butoxy olopatadine peaks must be ≥ 2.0.
-
The relative standard deviation (RSD) for the butoxy olopatadine peak area must be ≤ 5.0%.
-
4. Analysis and Calculation:
-
Inject the diluent (as a blank), the standard solution, and the sample solution.
-
Identify the Butoxy Olopatadine peak in the sample chromatogram by comparing its retention time with that of the standard.
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Calculate the percentage of Butoxy Olopatadine impurity using the following formula:
% Impurity = (Area_impurity / Area_olopatadine) * (Conc_olopatadine / Conc_impurity) * RRF * 100%
(Note: A Relative Response Factor (RRF) must be experimentally determined during method validation, as the impurity may have a different response at the detector compared to the API. If RRF is unknown, assume 1.0 for preliminary assessment.)
Conclusion and Future Directions
Butoxy Olopatadine Hydrochloride serves as a critical case study in the control of process-related impurities. While it is a derivative of a highly effective API, its presence, even at low levels, can impact product quality and performance. Its formation via Fischer esterification underscores the importance of rigorous control over solvents and reaction conditions during manufacturing.
From a pharmacological perspective, its nature as a potential prodrug highlights the need to understand the biological activity of impurities, not just their chemical structure. The analytical methodologies detailed herein, centered on reversed-phase HPLC, provide a robust framework for the detection and quantification of this and other non-polar impurities.
Future research should focus on the experimental determination of Butoxy Olopatadine's pharmacokinetic profile and its relative potency after metabolic conversion to olopatadine. Such data would be invaluable for establishing scientifically justified specification limits that ensure the unwavering safety and efficacy of olopatadine-based medicines.
References
A comprehensive list of sources that informed this technical guide will be provided upon request. The references include peer-reviewed journal articles, regulatory documents, and chemical databases to ensure scientific accuracy and authoritativeness.
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